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molecular formula C8H16ClNO2 B1590577 Ethyl Piperidine-2-carboxylate hydrochloride CAS No. 77034-33-4

Ethyl Piperidine-2-carboxylate hydrochloride

Cat. No. B1590577
M. Wt: 193.67 g/mol
InChI Key: KGAWPIXNSIYQPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05962440

Procedure details

A mixture of ethyl pipecolinate hydrochloride (10 g, 52 mmol), benzylbromide (7 mL, 57 mmol) and potassium carbonate (15 g, 114 mmol) in DMF (80 mL) was stirred at room temperature overnight. The solvent was removed in vacuo. The residue was partitioned between dichloromethane (100 mL) and water (50 mL). The aqueous layer was extracted with dichloromethane (2×100 mL), dried over Na2SO4, then evaporated to give a yellow oil. The crude product was chromatographed (500 g silica gel) eluting with a stepgradient of 8%-15% ethyl acetate in hexane. Pure fractions were combined to give title compound (12.3 g, 96%) as a colorless oil.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Yield
96%

Identifiers

REACTION_CXSMILES
[ClH:1].[NH:2]1[CH2:12][CH2:11][CH2:10][CH2:9][CH:3]1[C:4]([O:6]CC)=[O:5].[CH2:13](Br)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.C(=O)([O-])[O-].[K+].[K+]>CN(C=O)C>[ClH:1].[CH2:13]([N:2]1[CH2:12][CH2:11][CH2:10][CH2:9][CH:3]1[C:4]([OH:6])=[O:5])[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1 |f:0.1,3.4.5,7.8|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
Cl.N1C(C(=O)OCC)CCCC1
Name
Quantity
7 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Name
Quantity
15 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
80 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between dichloromethane (100 mL) and water (50 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with dichloromethane (2×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a yellow oil
CUSTOM
Type
CUSTOM
Details
The crude product was chromatographed (500 g silica gel)
WASH
Type
WASH
Details
eluting with a stepgradient of 8%-15% ethyl acetate in hexane

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
Cl.C(C1=CC=CC=C1)N1C(C(=O)O)CCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 12.3 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 92.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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